

R-348: A Technical Profile of a JAK/SYK Inhibitor

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Compound of Interest

Compound Name: *R-348 choline*

Cat. No.: *B610397*

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Disclaimer: Initial inquiries regarding a choline kinase selectivity profile for the compound R-348 have revealed a misidentification of its primary biological target. Extensive research indicates that R-348, a compound developed by Rigel Pharmaceuticals, is not a choline kinase inhibitor but rather a potent inhibitor of Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK).^{[1][2][3][4][5]} This technical guide provides a comprehensive overview of the available information on R-348, focusing on its correct mechanism of action and selectivity profile based on publicly accessible data.

Executive Summary

R-348 is a small molecule inhibitor that has been investigated for the treatment of autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and dry eye disease.^{[1][3][6]} Preclinical and clinical studies have identified its primary targets as Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (SYK), both of which are critical components of signaling pathways that regulate immune cell function.^{[2][3]} The active metabolite of R-348 is reported to be R-333.^[2] While detailed quantitative data from broad kinase screening panels for R-348 is not widely published, this guide will synthesize the available qualitative information and provide context on its mechanism of action.

R-348 Selectivity Profile

Contrary to the initial query, there is no scientific literature to support the activity of R-348 against choline kinase. The compound's therapeutic effects are attributed to its inhibition of the JAK/STAT and SYK signaling pathways.

Primary Targets

The known primary targets of R-348 are summarized in the table below. It is important to note that specific IC50 or Ki values from comprehensive kinase profiling are not available in the public domain.

Target Kinase	Description	Supporting Evidence
Janus Kinase 3 (JAK3)	A member of the Janus kinase family, primarily expressed in hematopoietic cells. It plays a crucial role in cytokine signaling that governs the proliferation and differentiation of T-cells and B-cells.[1][2]	Preclinical studies and clinical trial announcements from Rigel Pharmaceuticals explicitly identify R-348 as a potent JAK3 inhibitor.[1][2]
Spleen Tyrosine Kinase (SYK)	A non-receptor tyrosine kinase that is essential for signal transduction downstream of various immune receptors, including B-cell receptors and Fc receptors.	Several sources refer to R-348 as a dual JAK/SYK inhibitor, indicating that it also targets SYK.[3][4][5]

Kinase Selectivity Discussion

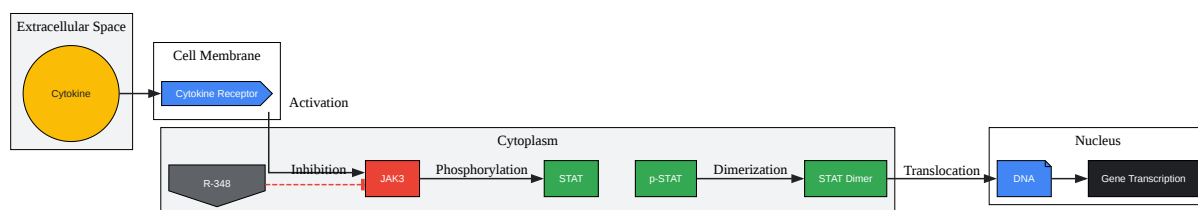
Without a publicly available, comprehensive kinase selectivity panel, a detailed quantitative comparison of R-348's activity against a wide range of kinases is not possible. The description of R-348 as a "potent inhibitor of JAK3" suggests a high degree of affinity for this target.[1] The dual inhibition of JAK3 and SYK implies a broader spectrum of activity within the tyrosine kinase family, which could offer a synergistic therapeutic effect in autoimmune diseases by targeting multiple inflammatory pathways.

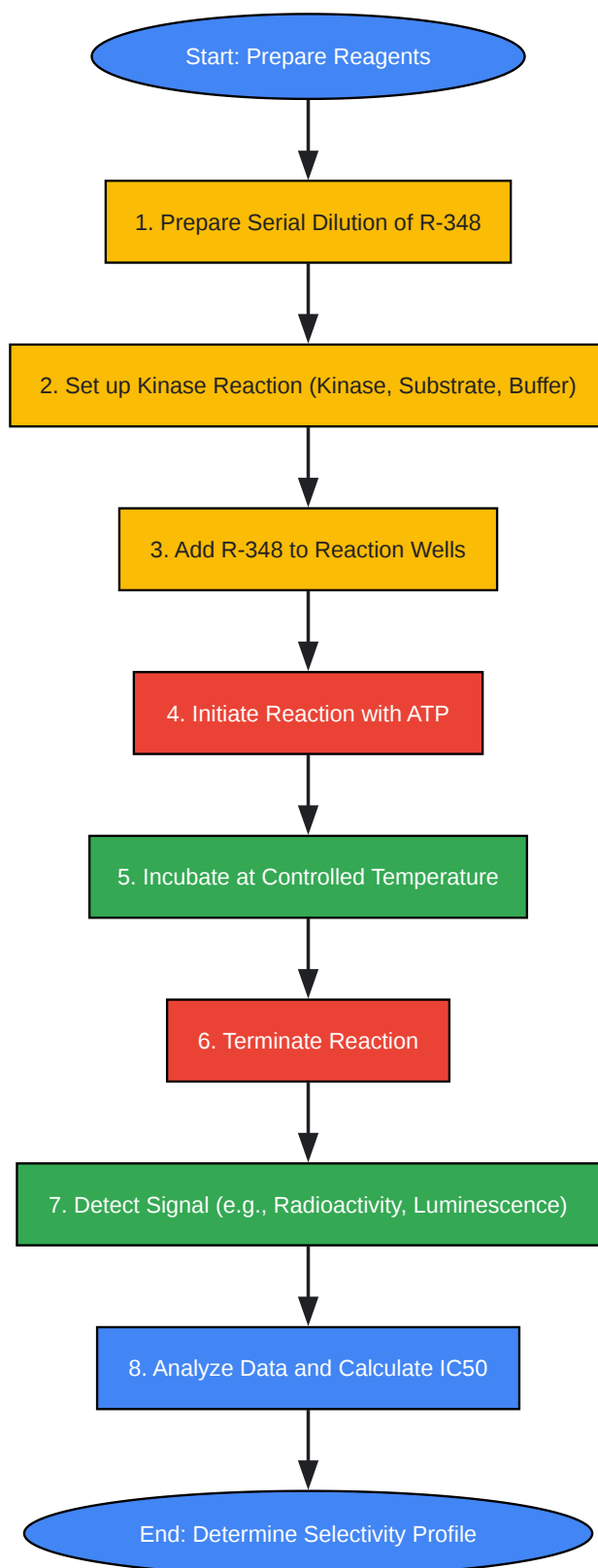
Mechanism of Action and Signaling Pathways

R-348 exerts its immunomodulatory effects by blocking the catalytic activity of JAK3 and SYK, thereby interfering with key signaling cascades in immune cells.

JAK/STAT Signaling Pathway

Janus kinases are critical for the signaling of numerous cytokines and growth factors. Upon ligand binding to their respective receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAK3, R-348 blocks this signaling cascade.





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